molecular formula C17H14O B14143099 Diphenylcyclopentenon CAS No. 4258-40-6

Diphenylcyclopentenon

Cat. No.: B14143099
CAS No.: 4258-40-6
M. Wt: 234.29 g/mol
InChI Key: ATHSFASZCXCQNX-UHFFFAOYSA-N
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Description

Diphenylcyclopentenon is an organic compound characterized by a cyclopentenone ring substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylcyclopentenon can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst to form the cyclopentenone ring . Another method involves the Nazarov cyclization, which uses a divinyl ketone precursor and a Lewis acid catalyst to induce cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Diphenylcyclopentenon undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are used for substitution reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Diphenylcyclopentenon has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in studying biological pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diphenylcyclopentenon involves its interaction with various molecular targets. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and affect cellular pathways. The phenyl groups can also participate in π-π interactions, influencing the compound’s binding affinity to different targets.

Comparison with Similar Compounds

    Cyclopentenone: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain contexts.

    Diphenylcyclopentadienone: Contains a diene system instead of a ketone, leading to different reactivity and applications.

    Benzylidenecyclopentanone: Has a benzylidene group instead of phenyl groups, affecting its chemical behavior and applications.

Uniqueness: Diphenylcyclopentenon is unique due to its combination of a cyclopentenone ring and two phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

4258-40-6

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2,3-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C17H14O/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

ATHSFASZCXCQNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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